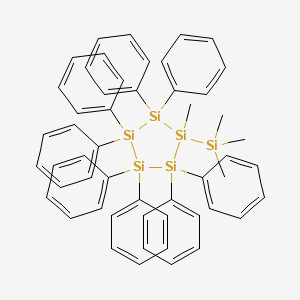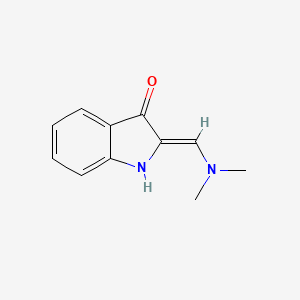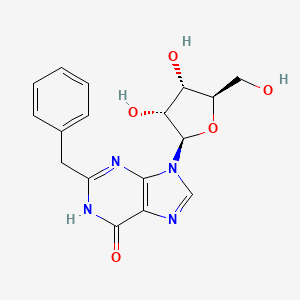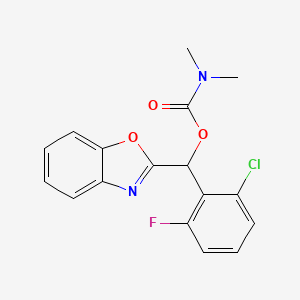
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- is a complex organosilicon compound with the molecular formula C52H52Si6 This compound is characterized by its unique structure, which includes a cyclopentasilane ring substituted with multiple phenyl groups and a trimethylsilyl group
Métodos De Preparación
The synthesis of Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- typically involves the reaction of cyclopentasilane derivatives with phenyl-substituted silanes under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more phenyl groups with other substituents, which can be achieved using reagents like halogenated silanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of stable complexes with these targets, leading to changes in their activity or function. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- can be compared with other similar compounds, such as:
Cyclopentasilane derivatives: These compounds share the cyclopentasilane core but differ in the substituents attached to the ring.
Phenyl-substituted silanes: These compounds have phenyl groups attached to silicon atoms but may lack the cyclopentasilane structure.
Trimethylsilyl-substituted silanes: These compounds contain the trimethylsilyl group but may have different core structures.
Propiedades
Número CAS |
56706-07-1 |
|---|---|
Fórmula molecular |
C52H52Si6 |
Peso molecular |
845.5 g/mol |
Nombre IUPAC |
trimethyl-(1-methyl-2,2,3,3,4,4,5,5-octakis-phenylpentasilolan-1-yl)silane |
InChI |
InChI=1S/C52H52Si6/c1-53(2,3)54(4)55(45-29-13-5-14-30-45,46-31-15-6-16-32-46)57(49-37-21-9-22-38-49,50-39-23-10-24-40-50)58(51-41-25-11-26-42-51,52-43-27-12-28-44-52)56(54,47-33-17-7-18-34-47)48-35-19-8-20-36-48/h5-44H,1-4H3 |
Clave InChI |
AVTOMLGMZKGNBQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]([Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B12908666.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)





![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
